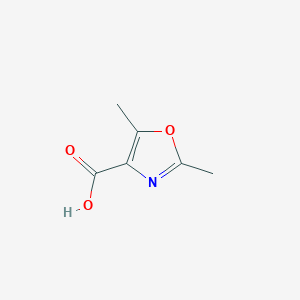

2,5-Dimethyl-1,3-oxazole-4-carboxylic acid

Description

The exact mass of the compound 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-3-5(6(8)9)7-4(2)10-3/h1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGRUGVXZLHYKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383687 | |

| Record name | 2,5-dimethyl-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23000-14-8 | |

| Record name | 2,5-dimethyl-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,5-Dimethyl-1,3-oxazole-4-carboxylic acid CAS number

An In-depth Technical Guide to 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its core properties, synthesis, reactivity, and applications, offering field-proven insights and detailed protocols to empower your research and development endeavors.

Introduction: The Versatility of a Substituted Oxazole

2,5-Dimethyl-1,3-oxazole-4-carboxylic acid belongs to the oxazole family, a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The specific substitution pattern of this molecule—two methyl groups at positions 2 and 5, and a carboxylic acid at position 4—creates a unique chemical scaffold. This structure is not merely a synthetic curiosity; it serves as a valuable building block for creating more complex molecules with tailored biological activities. The oxazole ring is a well-established pharmacophore, and its derivatives have shown a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The presence of the carboxylic acid group further enhances its utility, providing a reactive handle for esterification, amidation, and other coupling reactions, making it a versatile intermediate in drug discovery pipelines.[3]

Core Chemical Identity and Physicochemical Properties

Precise identification is paramount in scientific research. The fundamental properties of 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid are summarized below, providing a clear data-centric foundation for its use.

| Identifier | Value | Source |

| CAS Number | 23000-14-8 | [4][5][6][7] |

| Molecular Formula | C₆H₇NO₃ | [4][5][6] |

| Molecular Weight | 141.126 g/mol | [6][7] |

| IUPAC Name | 2,5-dimethyl-1,3-oxazole-4-carboxylic acid | [6][7] |

| Synonyms | 4-Carboxy-2,5-dimethyl-1,3-oxazole | [6][7] |

| Physical Form | White to off-white solid | [3] |

| Solubility | Soluble in polar solvents | [3] |

| InChI Key | LHGRUGVXZLHYKE-UHFFFAOYSA-N | [4][6][7] |

| SMILES | CC1=C(C(=O)O)N=C(O1)C | [3][6][7] |

Synthesis and Mechanistic Considerations

The synthesis of substituted oxazoles can be approached through various classical methods. For 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid, a plausible and robust approach is a variation of the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone. This method provides excellent control over the substitution pattern of the resulting oxazole ring.

Conceptual Synthetic Workflow

The logical pathway to the target molecule involves the formation of a key intermediate, an α-acylamino acetoacetate, followed by a dehydration and cyclization step. This process is efficient and relies on readily available starting materials.

Caption: Synthetic pathway for 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid.

Detailed Experimental Protocol (Illustrative)

This protocol is a self-validating system. Each step includes purification and characterization checkpoints to ensure the integrity of the intermediates and the final product.

Objective: To synthesize 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid.

Materials:

-

Ethyl 2-aminoacetoacetate hydrochloride

-

Acetic anhydride

-

Pyridine

-

Concentrated Sulfuric Acid

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Diethyl ether

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step 1: Synthesis of Ethyl 2-acetamidoacetoacetate

-

Rationale: The initial step is the N-acetylation of the starting amino ester. Acetic anhydride is an efficient acetylating agent, and pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

-

Procedure:

-

Suspend ethyl 2-aminoacetoacetate hydrochloride (1.0 eq) in dichloromethane (DCM).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add pyridine (2.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain pure ethyl 2-acetamidoacetoacetate.

-

Step 2: Cyclization to Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate

-

Rationale: This is the key ring-forming step. Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent to facilitate the intramolecular cyclization of the N-acylamino ketone to form the stable aromatic oxazole ring.

-

Procedure:

-

Add the purified ethyl 2-acetamidoacetoacetate (1.0 eq) to a flask.

-

Cool the flask to 0 °C and slowly add concentrated sulfuric acid (2.0 eq) with vigorous stirring, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, stir the mixture at room temperature for 4 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium carbonate.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield the oxazole ester.

-

Step 3: Hydrolysis to 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid

-

Rationale: The final step is a standard saponification (base-catalyzed hydrolysis) of the ethyl ester to the desired carboxylic acid. Subsequent acidification protonates the carboxylate salt to yield the final product.

-

Procedure:

-

Dissolve the crude ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate in a mixture of ethanol and water.

-

Add sodium hydroxide (1.5 eq) and heat the mixture to reflux for 2 hours.

-

Cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with concentrated HCl.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield the final product, 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid.

-

Validation: Confirm structure and purity via NMR spectroscopy, Mass Spectrometry, and Melting Point analysis.

-

Reactivity and Derivatization Potential

The true power of this molecule lies in its potential for further functionalization, serving as a scaffold for combinatorial library synthesis. The carboxylic acid is the primary reactive site for building molecular complexity.

Caption: Key derivatization pathways from the carboxylic acid moiety.

The carboxylic acid group readily undergoes amidation with various amines using standard peptide coupling reagents (e.g., EDC, HOBt) or by first converting it to a more reactive acid chloride with thionyl chloride.[3] Similarly, esterification can be achieved under Fischer conditions with an alcohol and an acid catalyst.[3] These reactions open the door to a vast chemical space, allowing for the systematic modification of the molecule to probe structure-activity relationships (SAR) in drug development.

Applications in Scientific Research

The utility of 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid and its derivatives is primarily centered on the field of medicinal chemistry.

-

Antimicrobial and Anti-Biofilm Agents: Oxazole derivatives have been isolated from natural sources and shown to possess antimicrobial properties.[8] Specifically, compounds with the 2,5-disubstituted oxazole-4-carboxylic acid core have demonstrated the ability to interfere with the formation of bacterial biofilms, such as those from Staphylococcus aureus.[8] This makes the scaffold a promising starting point for developing new agents to combat antibiotic resistance.

-

Antiviral Drug Discovery: The broader class of azole heterocycles, including oxadiazoles (a related isomer), are being actively investigated as antiviral agents. For instance, they have been used to develop inhibitors of viral proteases, such as the papain-like protease (PLpro) of SARS-CoV-2.[9] The structural rigidity and hydrogen bonding capabilities of the oxazole ring make it an attractive component for designing enzyme inhibitors.

-

Pharmaceutical Building Block: Due to its favorable chemical properties and proven biological relevance, this compound is considered a key building block in the synthesis of more complex and potent pharmaceutical agents.[3] Its structure can be found within larger molecules designed to target a range of diseases.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is crucial for ensuring laboratory safety. The available safety data indicates that this compound requires careful management.

GHS Hazard Profile

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[4][6] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[4] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[4][6][10] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[4][6][10] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[4][6] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[10][11]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][12]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10][11] Do not eat, drink, or smoke in the laboratory.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]

-

Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[10][11]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[11]

-

Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[11]

-

Conclusion

2,5-Dimethyl-1,3-oxazole-4-carboxylic acid is more than just a chemical compound; it is a versatile tool for innovation. Its robust synthesis, well-defined reactivity, and established role as a biologically relevant scaffold make it a high-value asset for researchers in drug discovery and materials science. By understanding its fundamental properties and leveraging its derivatization potential, scientists can continue to build upon the rich chemistry of the oxazole ring to develop novel solutions to pressing scientific challenges.

References

-

Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. (URL: [Link])

-

2,5-Dimethyl-1,3-oxazole-4-carboxylic acid, 97%, Thermo Scientific. (URL: [Link])

-

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - NIH. (URL: [Link])

-

Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid - ResearchGate. (URL: [Link])

-

A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - Organic Chemistry Portal. (URL: [Link])

-

Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (URL: [Link])

-

Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PubMed. (URL: [Link])

Sources

- 1. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 2. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 23000-14-8: 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid [cymitquimica.com]

- 4. 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid | 23000-14-8 [sigmaaldrich.com]

- 5. labsolu.ca [labsolu.ca]

- 6. 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ipbcams.ac.cn [ipbcams.ac.cn]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.ca [fishersci.ca]

- 12. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Solubility Profiling of 2,5-Dimethyl-1,3-oxazole-4-carboxylic Acid

Abstract

The determination of a compound's solubility is a critical cornerstone in the landscape of drug discovery and development. It is a pivotal physicochemical parameter that profoundly influences bioavailability, formulation strategies, and the overall therapeutic efficacy of a potential drug candidate. This technical guide provides a comprehensive exploration of the solubility characteristics of 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid (CAS No: 23000-14-8), a heterocyclic compound of interest in pharmaceutical research. While quantitative solubility data for this specific molecule is not extensively published, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to accurately determine its solubility. We will delve into the theoretical underpinnings of solubility, the influence of molecular structure on this property, and present field-proven methodologies for both thermodynamic and kinetic solubility assessment.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

In the realm of pharmaceutical development, the journey of a molecule from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. Among the initial hurdles that a compound must overcome is the demonstration of adequate solubility. Poor aqueous solubility can lead to a cascade of undesirable outcomes, including erratic absorption, low bioavailability, and an increased risk of toxicity. Consequently, a thorough understanding and accurate measurement of a compound's solubility are indispensable for making informed decisions throughout the drug development pipeline.

2,5-Dimethyl-1,3-oxazole-4-carboxylic acid is a member of the oxazole class of heterocyclic compounds, which are recognized as privileged structures in medicinal chemistry due to their presence in numerous biologically active molecules. The solubility of this compound is dictated by a delicate interplay of its structural features: the aromatic oxazole ring, the hydrophobic methyl groups, and the ionizable carboxylic acid moiety. This guide will provide the necessary framework for a comprehensive solubility assessment of this and similar molecules.

Physicochemical Properties of 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid

A foundational understanding of a compound's basic physicochemical properties is essential before embarking on solubility studies.

| Property | Value | Source |

| CAS Number | 23000-14-8 | [1][2] |

| Molecular Formula | C6H7NO3 | [1][2] |

| Molecular Weight | 141.126 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥ 97% | [2][3] |

Qualitative solubility information suggests that 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid is soluble in polar solvents, a characteristic attributed to its carboxylic acid group.[1] A related compound, oxazole-4-carboxylic acid, is noted to be soluble in methanol.[4][5] The presence of the carboxylic acid functional group is a key determinant of its solubility, suggesting that solubility will be highly dependent on the pH of the aqueous medium.[6] In acidic conditions, the carboxylic acid will be protonated and less soluble, while in basic conditions, it will be deprotonated to the more soluble carboxylate form.

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

In the context of drug discovery, two primary types of solubility are measured: thermodynamic and kinetic.[7][8]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure, where the dissolved solute is in equilibrium with the solid, undissolved state.[9] This measurement is crucial for late-stage development and formulation.[8] The "shake-flask" method is the gold standard for determining thermodynamic solubility.[10]

-

Kinetic Solubility: This is a measure of the concentration of a compound that remains in solution after a supersaturated stock solution (typically in DMSO) is diluted into an aqueous buffer.[7][8][11] It is a high-throughput method well-suited for the early stages of drug discovery to quickly assess a large number of compounds.[7][12][13]

The relationship between these two solubility measures can be visualized as follows:

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Kinetic Solubility Assay

This protocol is a generalized method based on high-throughput screening approaches. [7][11][13] Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is diluted into an aqueous buffer. The concentration at which the compound precipitates is determined.

Materials:

-

2,5-Dimethyl-1,3-oxazole-4-carboxylic acid

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microplates

-

Liquid handling system or multichannel pipettes

-

Plate reader with nephelometry or UV-Vis capabilities, or LC-MS/MS system

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid in DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Aqueous Dilution: Transfer a small, precise volume of each DMSO dilution into corresponding wells of a new 96-well plate containing the aqueous buffer. This step is critical and should be performed rapidly and consistently to induce precipitation.

-

Incubation: Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.

-

Precipitation Detection: Determine the solubility by identifying the highest concentration at which no precipitate is observed. This can be done visually, by measuring light scattering (nephelometry), or by centrifuging the plate, taking the supernatant, and quantifying the dissolved compound concentration via UV-Vis spectroscopy or LC-MS/MS.

Workflow Diagram:

Sources

- 1. CAS 23000-14-8: 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid [cymitquimica.com]

- 2. 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. oxazole-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]

- 5. Oxazole-4-carboxylic acid | 23012-13-7 [chemicalbook.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. enamine.net [enamine.net]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. inventivapharma.com [inventivapharma.com]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

A Technical Guide to 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid: A Versatile Heterocyclic Building Block

Introduction: The Significance of the Oxazole Scaffold

The 1,3-oxazole ring is a privileged five-membered heterocyclic motif that constitutes the core of numerous natural products and synthetic molecules of significant chemical and biological importance.[1] This doubly unsaturated ring, containing an oxygen atom at position 1 and a nitrogen at position 3, imparts unique electronic and conformational properties to molecules.[1] Consequently, oxazole derivatives are a subject of intense investigation in medicinal chemistry and drug development, demonstrating a vast spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[2]

This guide provides an in-depth technical overview of a specific, valuable derivative: 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid . We will explore its fundamental physicochemical and spectroscopic properties, detail a robust synthetic pathway, analyze its chemical reactivity for further derivatization, discuss its applications in research, and provide essential safety and handling protocols. This document is intended for researchers, medicinal chemists, and process development scientists who utilize heterocyclic chemistry to construct novel functional molecules.

Physicochemical and Structural Properties

2,5-Dimethyl-1,3-oxazole-4-carboxylic acid is an organic compound featuring a central oxazole ring substituted with methyl groups at the C2 and C5 positions and a carboxylic acid at the C4 position. The presence of the carboxylic acid functional group significantly influences its physical properties, such as solubility and reactivity. It typically presents as a white to off-white solid and exhibits solubility in polar organic solvents.

Below is a summary of its key identifiers and properties.

| Property | Value | Reference |

| IUPAC Name | 2,5-dimethyl-1,3-oxazole-4-carboxylic acid | |

| CAS Number | 23000-14-8 | |

| Molecular Formula | C₆H₇NO₃ | |

| Molecular Weight | 141.13 g/mol | |

| Appearance | White to off-white solid | N/A |

| Canonical SMILES | CC1=C(C(=O)O)N=C(O1)C | N/A |

| InChI Key | LHGRUGVXZLHYKE-UHFFFAOYSA-N | N/A |

Spectroscopic Profile: Characterization and Analysis

Definitive structural confirmation of 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid relies on a combination of standard spectroscopic techniques. While a definitive spectrum for this exact compound is not publicly available, a characteristic profile can be predicted based on analysis of closely related oxazole and carboxylate-containing structures.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is expected to be relatively simple. Two sharp singlets would correspond to the two methyl groups (C2-CH₃ and C5-CH₃), likely appearing in the δ 2.0-2.8 ppm range. A broad singlet at higher chemical shift (typically >10 ppm) would be indicative of the acidic proton of the carboxylic acid group.

-

¹³C NMR: The carbon spectrum provides key structural information. The carbonyl carbon of the carboxylic acid is expected to resonate in the δ 165-175 ppm region.[5] The two sp² carbons of the oxazole ring (C2 and C5) would likely appear between δ 150-165 ppm, while the C4 carbon, being attached to the electron-withdrawing carboxyl group, would be found further downfield in the aromatic region. The two methyl carbons would resonate at a much higher field, typically in the δ 10-20 ppm range.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by characteristic vibrational frequencies. A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid. A sharp, strong peak around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretch. Absorptions in the 1550-1650 cm⁻¹ region can be attributed to the C=N and C=C stretching vibrations within the oxazole ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. Under electrospray ionization (ESI) conditions, the molecule would readily show a molecular ion peak corresponding to its exact mass ([M+H]⁺ or [M-H]⁻).

Synthesis and Mechanistic Considerations

The synthesis of substituted oxazoles can be achieved through several classic organic reactions, most notably the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino ketones.[1][6] A practical and efficient pathway to 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid involves a two-step process: the formation of its ethyl ester precursor followed by saponification.

The rationale for this ester-intermediate approach is twofold:

-

Starting Material Availability: Key starting materials for the ester synthesis, such as ethyl acetoacetate and acetamide, are readily available and cost-effective.

-

Reaction Control: The ester group acts as a stable protecting group for the carboxylic acid during the ring formation, which often requires dehydrating conditions that could otherwise cause unwanted side reactions with a free acid. The final hydrolysis step is typically a high-yielding and clean transformation.[3][4]

Below is a detailed, self-validating protocol for the synthesis.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate

This step is a variation of the Robinson-Gabriel synthesis.[6] It involves the reaction of an α-amino ketone equivalent with an acylating agent, followed by acid-catalyzed cyclodehydration. A plausible route starts with the reaction between ethyl 2-chloroacetoacetate and acetamide.

-

Reaction Setup: To a solution of ethyl 2-chloroacetoacetate (1.0 eq) in a suitable aprotic solvent such as toluene or dioxane, add acetamide (1.1 eq).

-

Ring Formation: Heat the mixture to reflux (approx. 110-120 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Cyclodehydration: Once the initial condensation is complete, add a strong dehydrating agent such as concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) or phosphorus oxychloride and continue to heat under reflux for another 2-4 hours until the formation of the oxazole ring is complete.

-

Workup and Purification: Cool the reaction mixture to room temperature and carefully quench by pouring it over ice-water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure ethyl ester.

Step 2: Hydrolysis to 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid

This is a standard ester saponification reaction.[3]

-

Reaction Setup: Dissolve the purified ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate (1.0 eq) from Step 1 in a mixture of methanol or ethanol and water.

-

Saponification: Add an excess of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 2-3 eq), to the solution.

-

Reaction Monitoring: Heat the mixture to 50-60 °C and stir for 1-3 hours. Monitor the disappearance of the starting ester by TLC.

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the alcohol solvent under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify with a cold solution of hydrochloric acid (e.g., 1M HCl) until the pH is approximately 2-3. The desired carboxylic acid should precipitate out of the solution as a solid.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to obtain the final product, 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid.

Caption: Two-step synthesis of 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid.

Chemical Reactivity and Derivatization Potential

The reactivity of this molecule is dominated by its carboxylic acid functionality, making it an excellent scaffold for building more complex structures. The oxazole ring itself is relatively stable and aromatic in nature but can participate in certain reactions under specific conditions.

Key Reactions:

-

Esterification and Amidation: The carboxylic acid group can be readily converted into a wide variety of esters and amides through standard coupling reactions (e.g., using EDC/HOBt, DCC, or conversion to an acid chloride with SOCl₂ or (COCl)₂ followed by reaction with an alcohol or amine). This is the most common and powerful application of this building block in drug discovery.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (4-(hydroxymethyl)-2,5-dimethyloxazole) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

-

Electrophilic Substitution: While the oxazole ring is electron-rich, electrophilic substitution is not as facile as in other heterocycles like pyrrole or furan. The electron-withdrawing nature of the carboxylate group at C4 further deactivates the ring.

Caption: Key derivatization pathways for the title compound.

Applications in Research and Development

2,5-Dimethyl-1,3-oxazole-4-carboxylic acid is primarily utilized as a versatile building block in the synthesis of larger, more complex molecules with potential therapeutic applications. The oxazole core is a bioisostere for ester and amide functionalities, often imparting improved pharmacokinetic properties and hydrolytic stability to drug candidates.[7]

-

Drug Discovery: The ability to easily form amide bonds allows for its incorporation into lead compounds to explore structure-activity relationships (SAR). Its derivatives have been investigated for a wide range of biological activities, including:

-

Antimicrobial: Various substituted oxazoles have shown activity against both gram-positive and gram-negative bacteria.[6]

-

Anticancer: The oxazole motif is present in several compounds investigated for their cytotoxic effects against cancer cell lines.[8][9]

-

Antiviral: Oxadiazole-containing drugs, such as the antiretroviral Raltegravir, highlight the importance of this class of heterocycles in antiviral therapy.[7][10]

-

Anti-inflammatory: Certain oxazole derivatives have demonstrated potential as anti-inflammatory agents.[8]

-

-

Agrochemicals: Similar to pharmaceuticals, the oxazole structure can be found in molecules developed as effective herbicides and fungicides.[11]

Safety, Handling, and Storage

As a laboratory chemical, 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid requires careful handling to minimize exposure and risk.

-

Hazard Identification: This compound is classified as causing skin irritation and serious eye irritation. It may also cause respiratory irritation.[12][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Conclusion

2,5-Dimethyl-1,3-oxazole-4-carboxylic acid is a valuable and versatile heterocyclic compound. Its straightforward synthesis, combined with the strategic reactivity of its carboxylic acid group, makes it an important building block for medicinal chemists and researchers in drug discovery and materials science. The inherent stability and favorable biological profile of the oxazole core ensure that this and related structures will continue to be foundational elements in the development of novel, functional molecules.

References

-

MDPI. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules. Retrieved from [Link]

-

National Institutes of Health (NIH). (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Avicenna Journal of Medical Biochemistry. Retrieved from [Link]

-

ResearchGate. (2016). The Robinson-Gabriel synthesis for oxazole. Retrieved from [Link]

-

Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

-

MDPI. (2020). Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Molecules. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. International Journal of Molecular Sciences. Retrieved from [Link]

-

PubMed. (2020). Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Molecules. Retrieved from [Link]

-

National Institutes of Health (NIH). (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

-

National Institutes of Health (NIH). (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules. Retrieved from [Link]

-

National Institutes of Health (NIH). (2020). Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Molecules. Retrieved from [Link]

-

PubMed. (2017). Acid-Promoted Multicomponent Tandem Cyclization to Synthesize Fully Substituted Oxazoles via Robinson-Gabriel-Type Reaction. Organic Letters. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid, 97%, Thermo Scientific. Retrieved from [Link]

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET: 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid. Retrieved from [Link]

-

American Chemical Society. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. Journal of the Serbian Chemical Society. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ipbcams.ac.cn [ipbcams.ac.cn]

- 3. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 7. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids [organic-chemistry.org]

- 8. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. 2510-37-4 Cas No. | 2,4-Dimethyl-1,3-oxazole-5-carboxylic acid | Apollo [store.apolloscientific.co.uk]

- 13. scribd.com [scribd.com]

2,5-Dimethyl-1,3-oxazole-4-carboxylic Acid: A Strategic Building Block in Drug Discovery

Executive Summary

2,5-Dimethyl-1,3-oxazole-4-carboxylic acid (CAS: 23000-14-8) is a robust heterocyclic scaffold that serves as a critical building block in modern medicinal chemistry.[1][2] Unlike its 1,3,4-oxadiazole counterparts, the 1,3-oxazole core offers unique electronic properties and metabolic stability profiles. This guide details its synthesis, reactivity patterns—specifically the divergent reactivity of the C2 and C5 methyl groups—and its application as a bioisostere in late-stage drug development, exemplified by the CCR6 antagonist PF-07054894.

Chemical Profile & Structural Logic

The 2,5-dimethyl-1,3-oxazole-4-carboxylic acid scaffold is defined by a planar, aromatic heterocyclic core. Its utility stems from the interplay between the electron-rich oxazole ring and the electron-withdrawing carboxylic acid at the 4-position.

| Property | Value/Description | Implication for Synthesis |

| Molecular Weight | 141.13 g/mol | Ideal for fragment-based drug design (FBDD). |

| pKa (COOH) | ~3.0–4.0 | Stronger acid than benzoic acid; requires mild coupling bases (e.g., NMM, DIPEA). |

| C2-Methyl Acidity | High (pKa ~20) | Susceptible to lateral lithiation; C2 is more acidic than C5 due to proximity to N and O. |

| Stability | High | Resistant to oxidative degradation; 4-position COOH is resistant to decarboxylation compared to 5-COOH isomers. |

Structural Features[1][3][4][5][6][7][8][9]

-

Dipole Moment: The oxazole ring creates a significant dipole, influencing binding affinity in protein pockets.

-

Basicity: The nitrogen atom (N3) is weakly basic but can participate in hydrogen bonding or coordinate with metals during catalysis.

Synthesis of the Scaffold

While commercially available, in-house synthesis allows for the introduction of isotopic labels or modified alkyl chains. The industrial standard is the Hantzsch Oxazole Synthesis .

Mechanistic Pathway (Hantzsch Synthesis)

The reaction condenses an

Protocol: Hantzsch Synthesis (General Procedure)

-

Condensation: Mix ethyl 2-chloroacetoacetate (1.0 equiv) and acetamide (1.5 equiv).

-

Cyclization: Heat the neat mixture to 130–140 °C for 2–4 hours. The reaction drives off water.

-

Workup: Cool, dilute with water, and neutralize with NaHCO₃. Extract with EtOAc.

-

Hydrolysis: Treat the ester with LiOH (2.0 equiv) in THF/H₂O (3:1) at RT for 4 hours. Acidify to pH 3 to precipitate the free acid.

Core Reactivity & Functionalization

A. Carboxylic Acid Derivatization (Amide Coupling)

The C4-carboxylic acid is prone to steric hindrance from the adjacent C5-methyl group. Standard carbodiimide couplings (EDC/HOBt) often suffer from low yields.

-

Preferred Reagents:

-

T3P (Propylphosphonic anhydride): Excellent for sterically hindered acids. Functions well in EtOAc or DMF.

-

HATU: High conversion rates for library synthesis.

-

Critical Insight: Avoid strong bases that might deprotonate the C2-methyl group during coupling (see Lateral Lithiation below). Use weak bases like N-methylmorpholine (NMM).

B. Lateral Lithiation (Regioselective Functionalization)

The methyl groups at C2 and C5 are not chemically equivalent. The C2-methyl group is significantly more acidic due to the inductive electron-withdrawing effect of the adjacent nitrogen and oxygen atoms.

-

Regioselectivity:

-

Reagent:

or -

Electrophiles: Alkyl halides, aldehydes, deuterated sources (

).

C. Decarboxylative Cross-Coupling

Unlike oxazole-5-carboxylic acids, which undergo facile decarboxylative cross-coupling (e.g., with Pd/Cu catalysts), the 4-carboxylic acid is relatively resistant to this transformation.

-

Implication: This stability makes the 4-COOH isomer a robust scaffold that retains the carboxylate moiety through harsh downstream chemistries, but it is a poor choice if you intend to use the carboxylate merely as a disposable directing group for C-H arylation.

Medicinal Chemistry Applications

Bioisosterism

The 2,5-dimethyl-1,3-oxazole-4-carboxylic acid moiety is often used as a bioisostere for:

-

Phenyl rings: Reducing lipophilicity (LogP) and improving solubility.

-

Amide/Ester linkages: Providing a rigid spacer with defined geometry.

Case Study: PF-07054894 (CCR6 Antagonist)

Pfizer utilized this scaffold in the discovery of PF-07054894 , a potent antagonist of the Chemokine Receptor 6 (CCR6) for autoimmune disorders.

-

Role of the Scaffold: The oxazole acid was coupled with a squaramide amine.

-

The "Magic Methyl" Effect: The methyl groups on the oxazole (specifically the C2/C5 pattern) were critical for achieving selectivity against the homologous CXCR2 receptor. The steric bulk and specific orientation provided by the dimethyl-oxazole core "locked" the molecule into a conformation that fit the CCR6 allosteric pocket while clashing with CXCR2 residues.

Experimental Protocols

Protocol A: High-Yield Amide Coupling (T3P Method)

Best for sterically hindered amines or scale-up.

-

Dissolution: Dissolve 2,5-dimethyl-1,3-oxazole-4-carboxylic acid (1.0 equiv) and the amine partner (1.1 equiv) in anhydrous EtOAc or DMF (0.2 M).

-

Base Addition: Add pyridine (3.0 equiv) or N-methylmorpholine (NMM).

-

Coupling: Add T3P (50% w/w in EtOAc) (1.5 equiv) dropwise at 0 °C.

-

Reaction: Allow to warm to RT and stir for 12–24 h. (Heat to 50 °C if conversion is slow).

-

Workup: Wash with water, 1N HCl (if product is stable), and brine. Dry over Na₂SO₄.

Protocol B: Lateral Lithiation (C2-Functionalization)

Requires strict anhydrous conditions.

-

Protection: If the carboxylic acid is free, use 2.2 equiv of base (to form the carboxylate dianion). Ideally, protect as an ester or oxazoline first.

-

Lithiation: Dissolve the substrate in dry THF under Argon. Cool to -78 °C.

-

Deprotonation: Add n-BuLi (1.1 equiv for ester, 2.2 equiv for acid) dropwise. Stir for 30–60 min at -78 °C. The solution typically turns deep yellow/orange.

-

Quench: Add the electrophile (e.g., MeI, BnBr, DMF) dissolved in THF.

-

Warming: Allow to warm slowly to RT over 2 hours.

-

Quench: Add saturated NH₄Cl solution.

References

-

Synthesis of Oxazoles (Hantzsch Condens

- Title: Synthesis of 2,5-disubstituted oxazoles via Cu-c

- Source: Organic Chemistry Portal.

-

URL:[Link]

-

PF-07054894 Discovery (CCR6 Antagonist)

-

Decarboxylative Cross-Coupling Limit

- Title: Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides.

- Source: Organic Letters (ACS Public

-

URL:[Link]

-

Amide Coupling with T3P

- Title: Propylphosphonic Anhydride (T3P)

- Source: Organic Process Research & Development.

-

URL:[Link]

Sources

- 1. 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. Discovery of PF-07054894, a Potent Squaramide-Based CCR6 Antagonist Displaying High CXCR2 Selectivity | Article Information | J-GLOBAL [jglobal.jst.go.jp]

Technical Guide: Stability & Storage of 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid

Executive Summary

2,5-Dimethyl-1,3-oxazole-4-carboxylic acid (CAS: 23000-14-8) is a critical heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3][4][5][6] While the oxazole ring provides aromatic stability, the carboxylic acid moiety at the C4 position introduces specific instability vectors—primarily thermal decarboxylation and moisture-mediated degradation .

This guide defines the physicochemical baseline for this compound and establishes a self-validating storage protocol. To maintain purity >97% over extended periods, researchers must mitigate the thermodynamic drive toward decarboxylation by strictly controlling temperature (<8°C) and light exposure.

Chemical Profile & Physicochemical Properties[1][2][3][4][6][7][8][9][10][11]

Understanding the intrinsic properties of the compound is the first step in designing a robust storage strategy. The high melting point indicates a stable crystal lattice, but this stability is compromised in solution or under thermal stress.

| Parameter | Specification | Notes |

| CAS Number | 23000-14-8 | Distinct from unsubstituted oxazole-4-carboxylic acid.[1][2][3][5][6][7] |

| Molecular Formula | C₆H₇NO₃ | |

| Molecular Weight | 141.13 g/mol | |

| Melting Point | 232 °C | Significantly higher than unsubstituted analogs, indicating strong intermolecular H-bonding in the solid state. |

| pKa (Predicted) | 4.01 ± 0.10 | Moderately acidic; exists as a carboxylate anion at physiological pH. |

| Appearance | White to off-white powder | Discoloration (yellowing) indicates oxidation or decarboxylation.[1] |

| Solubility | DMSO, Methanol, Ethanol | Limited solubility in non-polar solvents; unstable in aqueous solution over time. |

Stability Mechanisms & Degradation Pathways[1][12]

The primary threat to the integrity of 2,5-dimethyl-1,3-oxazole-4-carboxylic acid is decarboxylation . This process is thermodynamically favorable because the loss of CO₂ yields the neutral, volatile 2,5-dimethyloxazole.

Thermal Decarboxylation Mechanism

The electron-deficient nature of the oxazole ring, particularly at the C4 position, facilitates the extrusion of carbon dioxide. This reaction is accelerated by:

-

Heat: Increases kinetic energy to overcome the activation barrier.

-

Acid Catalysis: Protonation of the ring nitrogen or the carboxyl group can lower the transition state energy.

-

Solution State: Solvation disrupts the stabilizing crystal lattice intermolecular hydrogen bonds.

Diagram 1: Thermal Decarboxylation Pathway The following diagram illustrates the degradation from the carboxylic acid to the decarboxylated impurity.

Caption: Thermal stress or acidic solution conditions drive the irreversible loss of CO2, yielding the pharmacologically inactive 2,5-dimethyloxazole.

Photostability & Oxidation

The oxazole ring contains conjugated double bonds susceptible to UV-induced radical formation.[1] While the 2,5-dimethyl substitution provides some steric protection, prolonged exposure to high-energy light can lead to ring-opening or oxidative darkening.[1]

Storage & Handling Protocols

To prevent the degradation pathways described above, the following protocols must be implemented. These are not suggestions but requirements for maintaining analytical grade purity.

Solid State Storage (Long-Term)

-

Temperature: Refrigerate at 2–8°C. While the solid is stable at room temperature for short periods (days), long-term storage >25°C increases the risk of slow decarboxylation.

-

Container: Amber Glass Vials. Essential to block UV radiation.

-

Atmosphere: Inert Gas Overlay (Argon/Nitrogen). Flush the headspace before sealing to prevent oxidative yellowing.

-

Desiccation: Store with a desiccant packet. Moisture can create localized acidic domains on the crystal surface, catalyzing degradation.

Solution Handling (Experimental Use)

-

Preparation: Prepare solutions fresh immediately before use .

-

Solvent Choice: Avoid protic solvents (like water/methanol) for stock solutions if storing for >24 hours. Anhydrous DMSO is preferred for stock solutions.

-

Avoid Heating: Do not use heat to dissolve the compound. Sonicate at room temperature if necessary.

Diagram 2: Storage Decision Logic

Caption: Decision matrix for determining optimal storage conditions based on usage timeline and physical state.

Quality Control & Analytical Validation

Trust in your material requires verification. The following HPLC method is designed to separate the parent acid from its decarboxylated impurity.

Validated HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid (Maintains pH < pKa to keep the acid protonated).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 220 nm (Oxazole absorption) and 254 nm.

-

Expected Retention:

-

2,5-Dimethyl-1,3-oxazole-4-carboxylic acid: Elutes earlier (more polar).

-

2,5-Dimethyloxazole (Impurity): Elutes later (less polar, neutral).

-

Rapid Identity Check (NMR)

-

¹H NMR (DMSO-d₆): Look for the disappearance of the carboxylic acid proton (broad singlet >11 ppm) and the shift of the methyl group signals.

-

Pass Criteria: Integration of methyl groups must match the aromatic region without extra peaks in the aliphatic region (indicating ring opening).

References

-

Thermo Scientific Chemicals. 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid, 97% Product Specification. Fisher Scientific. Link

-

ChemicalBook. 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid Properties and Safety.Link

-

Matheau-Raven, D., & Dixon, D. J. (2022).[8] A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids.[1][8][9] Journal of Organic Chemistry.[10] Link[8]

-

CymitQuimica. 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid CAS 23000-14-8 Data Sheet.Link

-

Williams, R. pKa Data Compilation for Carboxylic Acids and Heterocycles. Organic Chemistry Data. Link

Sources

- 1. 69062-86-8|2,4-Dimethyloxazole-5-carbaldehyde|BLD Pharm [bldpharm.com]

- 2. 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. labsolu.ca [labsolu.ca]

- 4. researchgate.net [researchgate.net]

- 5. chembk.com [chembk.com]

- 6. CAS 23000-14-8: 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid [cymitquimica.com]

- 7. 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids [organic-chemistry.org]

- 9. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

Methodological & Application

Advanced Application Note: Synthesis of 2,5-Dimethyl-1,3-oxazole-4-carboxylic Acid

Executive Summary

2,5-Dimethyl-1,3-oxazole-4-carboxylic acid is a critical heterocyclic scaffold in medicinal chemistry, serving as a bioisostere for amide bonds and a precursor for peptidomimetics. While direct condensation methods (Hantzsch synthesis) exist, they often suffer from harsh conditions and variable yields when applied to simple alkyl amides.

This protocol details the Robinson-Gabriel Synthesis pathway, a robust, scalable, and high-fidelity route. This method proceeds via the cyclodehydration of an

Retrosynthetic Analysis & Mechanism

The synthesis is deconstructed into four logical stages. The core transformation is the Robinson-Gabriel cyclodehydration of ethyl 2-acetamidoacetoacetate, derived from the reductive acetylation of an oxime intermediate.

Mechanistic Pathway (DOT Visualization)

Figure 1: Retrosynthetic pathway illustrating the conversion of ethyl acetoacetate to the target oxazole acid via the Robinson-Gabriel sequence.

Experimental Protocol

Stage 1: Preparation of Ethyl 2-(hydroxyimino)-3-oxobutanoate

Objective: Introduction of nitrogen at the

Reagents & Stoichiometry:

| Reagent | MW ( g/mol ) | Equiv. | Role |

|---|---|---|---|

| Ethyl Acetoacetate | 130.14 | 1.0 | Substrate |

| Sodium Nitrite (NaNO2) | 69.00 | 1.1 | Nitrosating Agent |

| Glacial Acetic Acid | 60.05 | Solvent | Solvent/Catalyst |

Procedure:

-

Setup: Charge a 3-neck round-bottom flask (RBF) with Ethyl Acetoacetate (1.0 eq) and Glacial Acetic Acid (3.0 vol). Cool the solution to 0–5 °C using an ice/salt bath.

-

Addition: Dissolve Sodium Nitrite (1.1 eq) in minimum water. Add this solution dropwise via an addition funnel, maintaining internal temperature < 10 °C . Exotherm Warning: Rapid addition may lead to thermal runaway.

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) over 2 hours.

-

Validation: TLC (SiO2, 30% EtOAc/Hexane) should show consumption of starting material and appearance of a lower Rf spot (Oxime).

-

Workup: The product often precipitates or can be extracted with dichloromethane (DCM). For this protocol, the crude solution is often used directly or the solvent removed in vacuo to yield the oxime as a thick oil/solid.

Stage 2: Reductive Acetylation to Ethyl 2-acetamido-3-oxobutanoate

Objective: Simultaneous reduction of the oxime and protection of the amine to prevent polymerization.

Reagents:

| Reagent | Role |

|---|---|

| Zinc Dust (Activated) | Reductant |

| Acetic Anhydride | Acetylating Agent |

| Acetic Acid | Solvent |

Procedure:

-

Setup: Suspend the crude Oxime from Stage 1 in Glacial Acetic Acid (5 vol). Add Acetic Anhydride (2.5 eq).

-

Reduction: Cool to 10 °C. Add Zinc dust (3.0 eq) portion-wise. Critical: Control the exotherm to keep temp < 40 °C . The reaction is vigorous.

-

Filtration: Once the exotherm subsides and the mixture cools, filter off the zinc residues through a Celite pad.

-

Isolation: Concentrate the filtrate under reduced pressure. The residue is typically recrystallized from ethanol/water or used directly if purity >90% (by 1H-NMR).

Stage 3: Robinson-Gabriel Cyclization

Objective: Cyclodehydration to form the aromatic oxazole ring.

Reagents:

| Reagent | Role | Conditions |

|---|---|---|

| Thionyl Chloride (SOCl2) or POCl3 | Dehydrating Agent | Reflux |

| Alternative: Conc. H2SO4 | Dehydrating Agent | 0 °C to RT |

Preferred Protocol (POCl3 Method):

-

Reaction: Dissolve Ethyl 2-acetamido-3-oxobutanoate in POCl3 (3.0 vol).

-

Heat: Heat to reflux (approx. 105 °C) for 1–2 hours.

-

Quench: Cool to RT. Pour the mixture slowly onto crushed ice/water with vigorous stirring. Safety: Massive HCl evolution. Perform in a fume hood.

-

Neutralization: Neutralize the aqueous phase with NaHCO3 or NaOH (keep pH ~7-8) to prevent hydrolysis of the ester.

-

Extraction: Extract with EtOAc (3x). Dry over Na2SO4 and concentrate.

-

Purification: Vacuum distillation or flash chromatography (Hexane/EtOAc).

-

Target: Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate.

-

Stage 4: Saponification to Free Acid

Objective: Hydrolysis of the ethyl ester to the final carboxylic acid.

Procedure:

-

Hydrolysis: Dissolve the ester in Ethanol (5 vol). Add 2M NaOH (1.5 eq).

-

Reaction: Stir at RT for 4 hours or heat to 50 °C for 1 hour. Monitor by TLC.[1][2]

-

Workup: Evaporate ethanol. Dissolve residue in water (minimal).

-

Acidification: Cool to 0 °C. Acidify with 2M HCl to pH 2–3. The product will precipitate.[3]

-

Final Isolation: Filter the white solid, wash with cold water, and dry in a vacuum oven at 45 °C.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Specification | Impact of Deviation |

| Nitrosation Temp | < 10 °C | Higher temps lead to decarboxylation and byproduct formation. |

| Zn Addition Rate | Slow/Controlled | Rapid addition causes boiling and loss of volatile intermediates. |

| Quench pH | 7.0 – 8.0 | During cyclization workup, low pH (<4) may hydrolyze the ester prematurely; high pH (>10) may ring-open the oxazole. |

| Drying | Vacuum, < 50 °C | The free acid can decarboxylate at very high temperatures (>150 °C), though it is generally stable. |

Impurity Profile

-

Impurity A (Pyrazine derivatives): Result from self-condensation of amino-ketone intermediates if acetylation is slow. Mitigation: Ensure excess Ac2O is present before Zn addition.

-

Impurity B (Decarboxylated Oxazole): 2,5-dimethyloxazole. Result of extreme heat during hydrolysis or workup.

Experimental Workflow Diagram

Figure 2: Operational workflow from starting material to isolated final acid.

References

-

Robinson-Gabriel Synthesis Overview

-

Classic Synthesis of 2,5-Dialkyloxazole-4-carboxylates

-

Modern Optimization (Cyclodehydration Reagents)

- Title: A Practical Synthesis of 2,4,5-Trisubstituted Oxazoles.

- Source: Journal of Organic Chemistry, 2008.

-

URL:[Link]

-

General Protocol for Hantzsch/Robinson-Gabriel

- Title: Synthesis of 2,5-Dimethyl-4-oxazolecarboxylic Acid Ethyl Ester (Organic Syntheses Procedure).

- Source: Organic Syntheses, Coll. Vol. 3, p. 332 (Analogous procedure).

-

URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt - Google Patents [patents.google.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Preparation method of ethyl 4-chloroacetoacetate - Eureka | Patsnap [eureka.patsnap.com]

Application Notes & Protocols: Strategic Incorporation of 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid in Solid-Phase Peptide Synthesis

Introduction: The Oxazole Moiety as a Privileged Scaffold

In the landscape of modern drug discovery and peptidomimetic design, the strategic introduction of heterocyclic scaffolds into peptide chains is a cornerstone of innovation. 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid is a five-membered heterocyclic compound featuring a carboxylic acid functional group that renders it amenable to standard peptide synthesis methodologies.[1] The oxazole ring itself is a bioisostere for the classic amide bond, offering enhanced hydrolytic stability and unique pharmacokinetic properties.[2] The incorporation of such structures confers conformational rigidity and stability to peptide chains, which is crucial for modulating peptide-protein recognition and improving bioavailability.[3][4] Furthermore, oxazole-containing molecules are associated with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, making them highly valuable building blocks for generating novel therapeutic leads.[4][5][6]

This guide provides a comprehensive overview and detailed protocols for the efficient incorporation of 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS).

| Property | Value |

| Chemical Name | 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid |

| Molecular Formula | C₆H₇NO₃ |

| Molecular Weight | 141.13 g/mol |

| CAS Number | 23000-14-8 |

| Appearance | White to off-white solid |

| Solubility | Soluble in polar organic solvents (e.g., DMF, NMP, DMSO) |

| Table 1: Physicochemical Properties of 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid.[1][7] |

The Core Principle: Amide Bond Formation on a Solid Support

The integration of 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid into a growing peptide chain relies on the formation of a stable amide bond between its carboxylic acid group and the free N-terminal amine of the resin-bound peptide. This process is not spontaneous and requires the activation of the carboxyl group to transform it into a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. The success of this crucial step hinges on the selection of an appropriate coupling reagent.

Caption: High-level workflow for incorporating the oxazole moiety via SPPS.

Experimental Protocols & Methodologies

Reagent Selection: The Key to Efficient Coupling

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization. Modern coupling reagents are broadly classified into carbodiimide, phosphonium, and aminium/uronium salt categories.[8] For coupling a heterocyclic carboxylic acid like 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid, aminium/uronium reagents are highly recommended due to their speed and efficiency.[9][10]

-

Aminium/Uronium Reagents (e.g., HATU, HBTU, HCTU): These reagents react with the carboxylic acid to form highly reactive O-acylisourea esters, leading to rapid and efficient amide bond formation.[10] HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is often considered the gold standard as it reacts faster and with less epimerization compared to HBTU.[10][11]

-

Carbodiimides (e.g., DIC): Diisopropylcarbodiimide (DIC) is suitable for SPPS, but its activation of the carboxylic acid can be slower and may lead to partial racemization.[11] To mitigate this, an additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure is essential to form an active ester intermediate that couples with minimal racemization.[11]

A tertiary base, typically N,N-Diisopropylethylamine (DIPEA), is required to facilitate the reaction by maintaining a neutral, nucleophilic N-terminal amine and activating the coupling reagent.[9]

| Reagent System | Acid (Equiv.) | Reagent (Equiv.) | Base (DIPEA) (Equiv.) | Typical Time | Notes & Rationale |

| HATU/DIPEA | 1.5 | 1.45 | 3.0 | 1 - 2 hours | Recommended. Highly efficient and fast, with very low risk of racemization due to the formation of a reactive OAt ester.[10] Ideal for sterically hindered or electron-deficient building blocks. |

| HBTU/HOBt/DIPEA | 1.5 | 1.45 | 3.0 | 1 - 2 hours | A robust and cost-effective alternative to HATU. The HOBt additive is intrinsic to HBTU and helps suppress racemization.[10] |

| DIC/Oxyma Pure | 2.0 | 2.0 | N/A* | 2 - 4 hours | A modern carbodiimide method. Oxyma Pure is a superior, non-explosive alternative to HOBt, offering excellent reaction rates and racemization suppression.[9] |

Table 2: Recommended Coupling Conditions for 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid. *DIPEA is not required for the pre-activation step with DIC/Oxyma but is needed if the resin salt form is HCl.

Protocol 1: Coupling using HATU

This protocol assumes a 0.1 mmol synthesis scale on a standard Fmoc-Rink Amide resin.

Materials:

-

Fmoc-deprotected peptide-resin (0.1 mmol)

-

2,5-Dimethyl-1,3-oxazole-4-carboxylic acid (21.2 mg, 0.15 mmol)

-

HATU (55.1 mg, 0.145 mmol)

-

DIPEA (52 µL, 0.3 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

Procedure:

-

Resin Preparation:

-

Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

-

Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

-

Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine. The resin now has a free N-terminal amine.

-

-

Activation of the Carboxylic Acid:

-

In a separate vessel, dissolve 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid (21.2 mg) and HATU (55.1 mg) in 1 mL of anhydrous DMF.

-

Add DIPEA (52 µL) to the solution.

-

Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

-

-

Coupling Reaction:

-

Add the activated oxazole solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1.5 hours.

-

Self-Validation: Perform a Kaiser (ninhydrin) test on a small sample of beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the reaction time for another 30-60 minutes.

-

-

Washing:

-

Drain the reaction vessel.

-

Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove all soluble reagents and byproducts.

-

The resin is now ready for the next cycle of deprotection and coupling or for final cleavage.

-

Caption: The activation and coupling step mediated by HATU.

Protocol 2: Cleavage and Deprotection

This step simultaneously cleaves the synthesized peptide from the resin and removes acid-labile side-chain protecting groups.

Materials:

-

Dry peptide-resin (from Protocol 3.2)

-

Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether ((CH₃CH₂)₂O)

CAUTION: TFA is highly corrosive. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

Procedure:

-

Resin Preparation:

-

Wash the final peptide-resin with DCM (5x) to remove DMF.

-

Dry the resin thoroughly under a high vacuum for at least 1 hour.

-

-

Cleavage Reaction:

-

Place the dry resin in a suitable reaction vessel.

-

Add the cleavage cocktail (e.g., 10 mL per gram of resin) to the resin. The TIS and water act as scavengers to trap reactive cations generated during cleavage, preventing modification of sensitive residues.

-

Stopper the flask and gently agitate at room temperature for 2-3 hours.[12]

-

-

Peptide Isolation:

-

Filter the resin and collect the TFA filtrate containing the peptide into a centrifuge tube.

-

Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

-

-

Precipitation:

-

Add the TFA solution dropwise to a 50 mL tube containing ~40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form immediately.

-

Allow the mixture to stand at -20°C for 30 minutes to ensure complete precipitation.

-

-

Final Processing:

-

Centrifuge the mixture to pellet the crude peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet with cold ether two more times to remove residual scavengers.

-

Dry the final peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator. The crude peptide can then be purified by HPLC.

-

Conclusion and Field Insights

The incorporation of 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid is a straightforward process that leverages well-established SPPS chemistry. The primary determinant of success is the use of a high-efficiency coupling reagent like HATU, which ensures a rapid and complete reaction, minimizing potential side reactions. The stability of the oxazole ring to the standard TFA cleavage conditions makes it an excellent and robust building block for creating complex peptidomimetics.[13] The protocols outlined here provide a validated and reliable pathway for researchers in drug development to access novel oxazole-containing peptides for screening and optimization.

References

-

Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

-

Chepkirui, C., et al. (2020). Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Molecules. [Link]

-

Al-Ostath, A., et al. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Molecules. [Link]

-

Mendive-Tapia, L., et al. (2015). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules. [Link]

-

Fathollahi, A., et al. (2013). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Research in Pharmaceutical Sciences. [Link]

-

MDPI. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. [Link]

-

Chepkirui, C., et al. (2020). Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. MDPI. [Link]

-

Organic Chemistry Portal. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. [Link]

-

Pires, C., et al. (2021). Naturally Occurring Oxazole-Containing Peptides. Marine Drugs. [Link]

-

Fisher Scientific. 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid, 97%, Thermo Scientific. [Link]

-

Shugrue, C. R., et al. (2024). Development of an oxazole-based cleavable linker for peptides. Bioorganic & Medicinal Chemistry. [Link]

-

Biron, E., et al. (2006). Solid-phase synthesis of 1,3-azole-based peptides and peptidomimetics. Organic Letters. [Link]

-

ACS Publications. Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. [Link]

-

Royal Society of Chemistry. Metal free C–O bond cleavage: a new strategy for the synthesis of substituted oxazoles. [Link]

-

Biron, E., Chatterjee, J., & Kessler, H. (2006). Solid-Phase Synthesis of 1,3-Azole-Based Peptides and Peptidomimetics. Organic Letters. [Link]

-

Aapptec Peptides. Coupling Reagents. [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

-

National Center for Biotechnology Information. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]

-

D'Andrea, L. D., et al. (2003). New Oxazole-Based Peptidomimetics: Useful Building Blocks for the Synthesis of Orthogonally Protected Macrocyclic Scaffolds. Organic Letters. [Link]

-

ResearchGate. Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. [Link]

-

Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. [Link]

Sources

- 1. CAS 23000-14-8: 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid [cymitquimica.com]

- 2. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 9. bachem.com [bachem.com]

- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 11. peptide.com [peptide.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Development of an oxazole-based cleavable linker for peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 2,5-Dimethyl-1,3-oxazole-4-carboxylic Acid in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Introduction: The Oxazole Scaffold as a Privileged Structure in Medicinal Chemistry